molecular formula C10H8N2O3 B1609529 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 33359-68-1

7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B1609529
CAS RN: 33359-68-1
M. Wt: 204.18 g/mol
InChI Key: KVQXDUFCTSBBCB-UHFFFAOYSA-N
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Description

“7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” consists of a pyrido[1,2-a]pyrimidine core with a carboxylic acid group at the 3-position and a methyl group at the 7-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” include a molecular weight of 204.18 and a molecular formula of C10H8N2O3 . It should be stored at room temperature .

Scientific Research Applications

Proteomics Research

7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: is utilized in proteomics research, where it serves as a reagent for the study of protein structures and functions . Its molecular properties allow for the precise manipulation of peptides and proteins, which is essential for understanding biological processes at the molecular level.

Anticancer Activity

Pyrimidine derivatives, including the compound , have been evaluated for their anticancer properties . They are known to interact with various cellular targets, potentially leading to apoptosis in cancer cells. This compound’s structure could be pivotal in designing new therapeutic agents against cancer.

Agricultural Chemistry

In agriculture, this compound’s derivatives may play a role in the development of new pesticides or herbicides . The pyrimidine ring is a common motif in many agrochemicals, and its modifications can lead to compounds with specific actions against agricultural pests.

Material Science

The compound’s molecular framework is of interest in material science for the synthesis of novel organic materials . Its potential to form stable, conjugated systems can be exploited in creating new polymers or small molecule organic semiconductors.

Environmental Science

In environmental science, the compound could be used to study the degradation of organic materials or in the synthesis of environmentally friendly chemicals . Its reactivity and breakdown products can provide insights into the environmental fate of similar compounds.

Biochemistry and Molecular Docking

This compound is significant in biochemistry for its potential use in molecular docking studies . It can serve as a ligand to study the interaction with biological macromolecules, which is crucial for drug design and understanding enzyme-substrate interactions.

Pharmacology

In pharmacology, the compound’s derivatives could be investigated for their pharmacokinetic properties and therapeutic potential . Understanding how such compounds behave in biological systems is key to developing new drugs.

Catalysis

Lastly, the compound may find applications in catalysis, particularly in reactions that are important in organic synthesis . Its structure could influence the development of new catalytic methods that are more efficient and selective.

properties

IUPAC Name

7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-2-3-8-11-4-7(10(14)15)9(13)12(8)5-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQXDUFCTSBBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429230
Record name 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

CAS RN

33359-68-1
Record name 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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